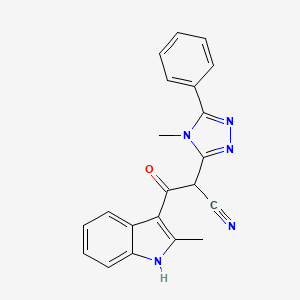
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone, also known as NAP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. NAP is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied extensively for its pharmacological properties and its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is not fully understood. However, it is believed that (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to activate the Akt signaling pathway, which plays a critical role in cell survival and growth.
Biochemical and Physiological Effects:
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and acetylcholine. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is also relatively stable, which makes it suitable for long-term studies. However, one of the limitations of using (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately assess its effects.
Direcciones Futuras
There are several future directions for research on (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. One area of research is the development of new synthetic analogs of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone that have improved pharmacological properties. Another area of research is the identification of the specific signaling pathways that are modulated by (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. This could lead to the development of new drugs that target these pathways for the treatment of various diseases. Finally, research on the potential use of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in the treatment of various neurodegenerative diseases, such as Alzheimer's disease, is an important area of future research.
Métodos De Síntesis
The synthesis of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone involves the reaction of 1-naphthaldehyde with ethyl-4-piperidone in the presence of a reducing agent. The resulting product is purified using column chromatography to obtain pure (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. The synthesis of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been studied extensively for its potential applications in various fields. In the field of medicine, (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been studied for its neuroprotective properties. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to protect neurons from damage caused by oxidative stress and inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(3-ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-15-9-6-12-19(13-15)18(20)17-11-5-8-14-7-3-4-10-16(14)17/h3-5,7-8,10-11,15H,2,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIDKQNJSUMHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7532050.png)

![2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532059.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7532076.png)
![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)


![3-[[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]benzonitrile;hydrochloride](/img/structure/B7532135.png)
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)
